molecular formula C26H23ClN6O2 B2585768 1-[4-(4-{[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone CAS No. 1326919-38-3

1-[4-(4-{[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone

Cat. No. B2585768
CAS RN: 1326919-38-3
M. Wt: 486.96
InChI Key: JNGMFZRCVSRVKD-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-{[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone” is a complex organic molecule. Its molecular formula is C19H22ClN5O . It is related to a class of compounds known as indole derivatives , which have been found in many important synthetic drug molecules and have shown a wide range of biological activities .

Scientific Research Applications

Antitumor and Anticancer Applications

A significant area of research for compounds similar to 1-[4-(4-{[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone involves their potential antitumor and anticancer activities. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety have been synthesized and investigated for their potential anticancer activities, showing promising antiproliferative agents against MCF-7 breast cancer cells, with certain compounds found to be more effective than cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antibacterial and Antifungal Activities

Research on derivatives of piperazine and triazole also extends to their antibacterial and antifungal properties. Microwave-assisted synthesis of certain piperidine and piperazine derivatives has shown them to possess significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, azole-containing piperazine derivatives have been synthesized and tested for their antimicrobial efficacy, with some compounds exhibiting broad-spectrum antimicrobial activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have also been explored. For example, one study focuses on the one-pot non-cyanide synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, showcasing innovative methods for synthesizing complex molecules (Kopchuk, Nikonov, Krinochkin, Kovalev, Zyryanov, Rusinov, & Chupakhin, 2017). Another area of research involves understanding the hydrogen-bonding patterns in enaminones, which can provide insights into the chemical behavior and potential applications of compounds like this compound (Balderson, Fernandes, Michael, & Perry, 2007).

properties

IUPAC Name

1-[4-[4-[1-(2-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O2/c1-18(34)19-8-10-21(11-9-19)31-13-15-32(16-14-31)26(35)24-25(20-5-4-12-28-17-20)33(30-29-24)23-7-3-2-6-22(23)27/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGMFZRCVSRVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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